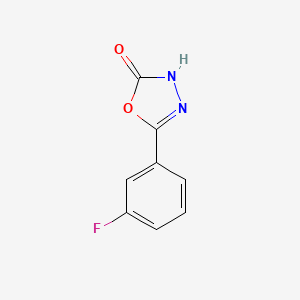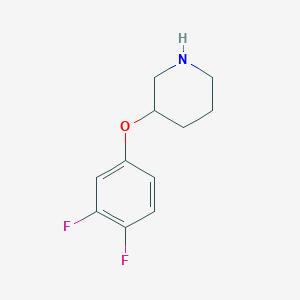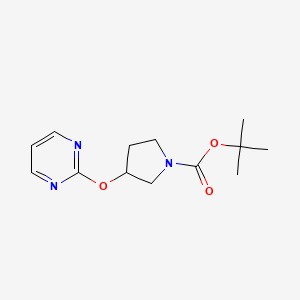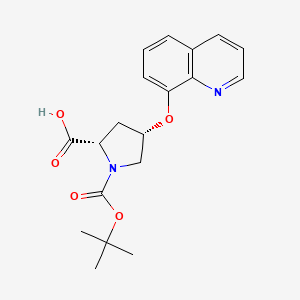
4-Bromo-2-(4-methoxyphenyl)thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-2-(4-methoxyphenyl)thiazole is a heterocyclic compound that features a thiazole ring substituted with a bromine atom at the 4-position and a methoxyphenyl group at the 2-position. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
作用機序
Target of Action
Thiazole derivatives, which include 4-bromo-2-(4-methoxyphenyl)thiazole, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently . These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .
Biochemical Pathways
Thiazole derivatives have been associated with various medicinal properties like anti-inflammatory, antibacterial, antifungal, antitubercular, and antitumor activities . Thiazole nucleus exhibited its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .
Pharmacokinetics
The rule of five, which describes molecular properties important for a drug’s pharmacokinetics in the human body, including their absorption, distribution, metabolism, and excretion (adme), is generally applicable to most drugs .
Result of Action
Thiazole derivatives have been associated with various medicinal properties like anti-inflammatory, antibacterial, antifungal, antitubercular, and antitumor activities .
Action Environment
The stability and efficacy of most drugs can be influenced by factors such as temperature, ph, and the presence of other substances .
生化学分析
Biochemical Properties
4-Bromo-2-(4-methoxyphenyl)thiazole plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The thiazole ring in this compound allows it to participate in donor-acceptor interactions, nucleophilic substitutions, and oxidation reactions . These interactions can modulate the activity of enzymes and proteins, influencing biochemical pathways and cellular processes.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, thiazole derivatives have been reported to exhibit cytotoxic activity against tumor cell lines, suggesting potential anticancer properties . The compound’s impact on cellular metabolism and gene expression further underscores its significance in biochemical research.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The thiazole ring’s aromaticity and reactive positions enable it to bind to enzymes and proteins, leading to enzyme inhibition or activation . These binding interactions can result in changes in gene expression and modulation of biochemical pathways, contributing to the compound’s biological activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that thiazole derivatives can maintain their activity over extended periods, but their stability may vary depending on storage conditions and experimental setups . Long-term exposure to the compound in in vitro or in vivo studies can provide insights into its sustained effects on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects . Understanding the dosage-dependent effects is essential for determining the compound’s safety and efficacy in preclinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and biotransformation. These interactions can affect metabolic flux and alter metabolite levels, influencing the compound’s overall biological activity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation in specific tissues can impact its therapeutic potential and toxicity.
Subcellular Localization
The subcellular localization of this compound is essential for understanding its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within cells can influence its interactions with biomolecules and its overall biological effects.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(4-methoxyphenyl)thiazole typically involves the reaction of 4-bromoacetophenone with thiourea in the presence of a catalyst such as iodine. The reaction mixture is refluxed to yield the desired thiazole derivative .
Industrial Production Methods: Industrial production methods for thiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions: 4-Bromo-2-(4-methoxyphenyl)thiazole undergoes various chemical reactions, including:
Substitution Reactions: Electrophilic and nucleophilic substitution reactions at the bromine and methoxyphenyl positions.
Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions under specific conditions.
Cycloaddition Reactions: The thiazole ring can participate in cycloaddition reactions, forming complex heterocyclic structures
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogenating agents, nucleophiles, and electrophiles.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and other oxidizing or reducing agents.
Cycloaddition Reactions: Reagents such as azides, alkynes, and other cycloaddition partners.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted thiazole derivatives, while cycloaddition reactions can produce fused heterocyclic compounds.
科学的研究の応用
4-Bromo-2-(4-methoxyphenyl)thiazole has several scientific research applications, including:
Medicinal Chemistry: Used as a scaffold for the development of new drugs with antimicrobial, antifungal, and anticancer properties.
Biological Studies: Employed in studies to understand the biological activity of thiazole derivatives and their interactions with biological targets.
Industrial Applications: Used in the synthesis of dyes, biocides, and other industrial chemicals.
類似化合物との比較
- 4-Bromo-2-(4-methoxyphenoxy)thiazole
- 4-(4-Bromophenyl)-thiazol-2-amine
- 4,5-Bis(p-methoxyphenyl)-2-(trifluoromethyl)-thiazole
Comparison: 4-Bromo-2-(4-methoxyphenyl)thiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other thiazole derivatives, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for various applications .
特性
IUPAC Name |
4-bromo-2-(4-methoxyphenyl)-1,3-thiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNOS/c1-13-8-4-2-7(3-5-8)10-12-9(11)6-14-10/h2-6H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUNWKDJOWYMCTP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=CS2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
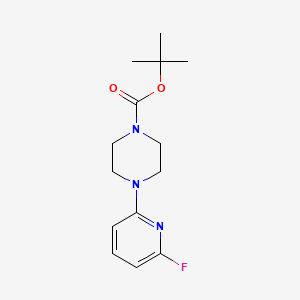

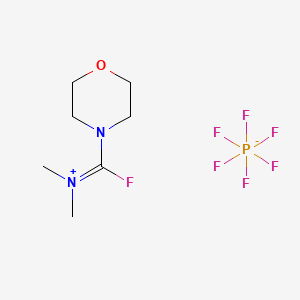
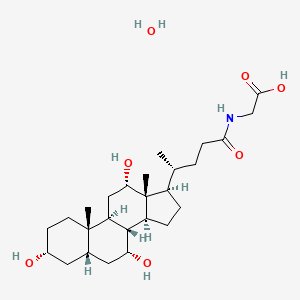
![(R)-4-Benzyl-[1,4]oxazepan-6-ol](/img/structure/B1343959.png)
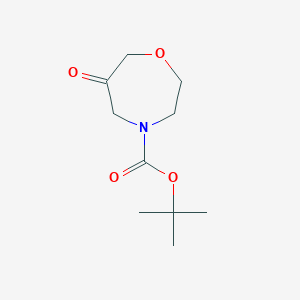
![9-(Benzyloxy)-3-(2-hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1343963.png)
